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Compound of Interest

Compound Name: 4-Methylnicotinaldehyde

Cat. No.: B1314049 Get Quote

4-Methylnicotinaldehyde, with the molecular formula C₇H₇NO and a molecular weight of

121.14 g/mol [1][2], is a substituted pyridine derivative. Its structure, featuring a pyridine ring, a

methyl group, and an aldehyde functional group, presents a unique electronic environment that

can be precisely mapped using a suite of spectroscopic techniques. The aldehyde group is a

key reactive handle for further synthetic transformations, while the pyridine ring and its

substituents dictate the molecule's overall polarity, solubility, and potential for intermolecular

interactions.

Accurate spectroscopic characterization is a non-negotiable cornerstone of chemical synthesis

and drug development. It serves to:

Confirm Molecular Identity and Purity: Unambiguously verifies that the target compound has

been synthesized and is free from significant impurities.

Elucidate Molecular Structure: Provides a detailed map of atomic connectivity and the

electronic environment of each atom.

Guide Reaction Optimization: Informs on the success of chemical transformations and helps

in troubleshooting synthetic protocols.

This guide will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance

(NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to 4-
Methylnicotinaldehyde.
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Molecular Structure and Spectroscopic Correlation
To logically interpret the spectroscopic data, we must first consider the molecule's structure.

The numbering convention used for NMR assignment is critical for clarity.

Caption: Molecular structure of 4-Methylnicotinaldehyde with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. The experiments are conducted on a high-field NMR spectrometer (e.g.,

400 or 500 MHz) using a deuterated solvent, typically chloroform-d (CDCl₃), to dissolve the

analyte.

Experimental Protocol: ¹H and ¹³C NMR Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of 4-Methylnicotinaldehyde in ~0.6

mL of CDCl₃. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00

ppm).

Instrument Setup: Tune and shim the spectrometer for the specific probe and solvent to

ensure high resolution and spectral quality.

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key

parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a

relaxation delay of 1-2 seconds. Typically, 8-16 scans are sufficient for a good signal-to-noise

ratio.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence (e.g., zgpg30). A larger number of scans (e.g., 128-1024) is required due to the

lower natural abundance of the ¹³C isotope.

¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments,

their chemical shifts (electronic environment), integration (number of protons), and multiplicity

(neighboring protons).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b1314049?utm_src=pdf-body
https://www.benchchem.com/product/b1314049?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314049?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Predicted ¹H NMR Data for 4-Methylnicotinaldehyde
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~10.1 Singlet (s) 1H H7 (CHO)

The aldehyde

proton is highly

deshielded due

to the

electronegativity

of the oxygen

and the

anisotropic effect

of the C=O bond.

It typically

appears as a

singlet as it has

no adjacent

proton

neighbors.

~8.9 Singlet (s) 1H H2

This proton is

adjacent to the

electronegative

nitrogen atom

and is

deshielded. It is

expected to be a

singlet due to the

absence of

ortho-coupling

partners.
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~8.6 Doublet (d) 1H H6

This proton is

also adjacent to

the nitrogen,

leading to a

downfield shift. It

will appear as a

doublet due to

coupling with H5.

~7.3 Doublet (d) 1H H5

This proton is

coupled to H6,

resulting in a

doublet. Its

chemical shift is

in the typical

aromatic region.

~2.5 Singlet (s) 3H H8 (CH₃)

The methyl

protons are

attached to the

aromatic ring and

appear as a

singlet. Their

chemical shift is

in the typical

range for a

methyl group on

an aromatic

ring[3].

¹³C NMR Spectroscopy: Carbon Backbone Elucidation
The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule as

a single peak. The chemical shift provides insight into the carbon's hybridization and electronic

environment.

Table 2: Predicted ¹³C NMR Data for 4-Methylnicotinaldehyde
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Chemical Shift (δ, ppm) Assignment Rationale

~192 C7 (CHO)

The aldehyde carbonyl carbon

is highly deshielded and

appears significantly

downfield, typically in the 190-

200 ppm range[4].

~155 C6

Aromatic carbon adjacent to

nitrogen (α-carbon) is

deshielded.

~152 C2

Aromatic carbon adjacent to

nitrogen (α-carbon) is also

deshielded.

~148 C4
The quaternary carbon

attached to the methyl group.

~132 C3

The quaternary carbon

attached to the aldehyde

group.

~125 C5
Aromatic carbon with an

attached proton (CH).

~21 C8 (CH₃)

The methyl carbon appears in

the aliphatic region, consistent

with data from similar

compounds like 4-

methylbenzaldehyde[3][5].

Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an

excellent tool for identifying the presence of specific functional groups.[6]

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR
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Background Scan: Record a background spectrum of the clean ATR crystal to account for

atmospheric CO₂ and H₂O.

Sample Application: Place a small amount of liquid or solid 4-Methylnicotinaldehyde
directly onto the ATR crystal.

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve

the signal-to-noise ratio.

Data Processing: The resulting spectrum is typically plotted as percent transmittance versus

wavenumber (cm⁻¹).

IR Data Interpretation
The IR spectrum of 4-Methylnicotinaldehyde is expected to show characteristic absorption

bands corresponding to its functional groups.

Table 3: Predicted IR Absorption Bands for 4-Methylnicotinaldehyde
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group Rationale

~3050-3100 C-H Stretch
Aromatic (Pyridine

Ring)

C-H stretching

vibrations in aromatic

systems typically

appear above 3000

cm⁻¹[7].

~2920-2980 C-H Stretch Aliphatic (CH₃)

Asymmetric and

symmetric stretching

of the methyl group C-

H bonds.

~2820 & ~2720 C-H Stretch Aldehyde (CHO)

The presence of two

distinct bands (a

Fermi doublet) in this

region is characteristic

of an aldehyde C-H

stretch and is a strong

diagnostic tool.

~1705 C=O Stretch Aldehyde

This strong, sharp

absorption is due to

the carbonyl stretch.

Its position indicates

conjugation with the

aromatic ring. For

comparison, saturated

aliphatic ketones

absorb around 1715

cm⁻¹[8].

~1580-1600 C=C & C=N Stretch
Aromatic (Pyridine

Ring)

These absorptions are

characteristic of the

pyridine ring

stretching

vibrations[9].
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~1450 C-H Bend Aliphatic (CH₃)

Asymmetric bending

(scissoring) of the

methyl group.

~800-900 C-H Bend
Aromatic (out-of-

plane)

The pattern of out-of-

plane C-H bending

can sometimes

provide information

about the substitution

pattern on the

aromatic ring.

Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio

(m/z) of ionized molecules. It provides the exact molecular weight and valuable information

about the molecule's fragmentation pattern, which can aid in structural confirmation.[10]

Experimental Protocol: Electron Ionization (EI)-MS
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

often via a direct insertion probe or a gas chromatograph (GC-MS).

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically

70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole),

which separates them based on their m/z ratio.

Detection: The separated ions are detected, and a mass spectrum is generated, plotting

relative abundance versus m/z.

MS Data Interpretation
The mass spectrum of 4-Methylnicotinaldehyde is expected to show a prominent molecular

ion peak and several characteristic fragment ions.
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Molecular Ion (M⁺•): The molecular ion peak should be observed at an m/z corresponding to

the molecular weight of the compound, which is 121.14 g/mol . A high-resolution mass

spectrometer (HRMS) would be able to confirm the elemental composition (C₇H₇NO).

Key Fragmentation Pattern:

[M-1]⁺ (m/z 120): Loss of a hydrogen radical from the aldehyde group is a very common

fragmentation pathway for aromatic aldehydes, often resulting in a very intense peak[11].

[M-29]⁺ (m/z 92): Loss of the entire aldehyde group (•CHO) as a radical. This would

correspond to the 4-methylpyridinyl cation.

[M-28]⁺ (m/z 93): Loss of carbon monoxide (CO) from the [M-1]⁺ ion is another

characteristic fragmentation of aldehydes.

Spectroscopic Analysis Workflow

4-Methylnicotinaldehyde Sample

NMR Spectroscopy
(¹H, ¹³C)

IR Spectroscopy
(FTIR-ATR)

Mass Spectrometry
(EI-MS)

Combined Spectroscopic Data
Structure Confirmation
& Purity Assessment

Click to download full resolution via product page

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Conclusion
The comprehensive spectroscopic analysis of 4-Methylnicotinaldehyde through NMR, IR, and

MS provides an unambiguous confirmation of its molecular structure. The predicted data,

grounded in established principles and comparison with analogous structures, offers a reliable

reference for researchers. The ¹H and ¹³C NMR spectra define the carbon-hydrogen
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framework, the IR spectrum confirms the presence of key functional groups (aldehyde, methyl,

pyridine ring), and mass spectrometry verifies the molecular weight and provides insight into

fragmentation pathways. This multi-faceted approach ensures the scientific integrity required

for high-level research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. chemscene.com [chemscene.com]

2. fluorochem.co.uk [fluorochem.co.uk]

3. 4-Methylbenzaldehyde | C8H8O | CID 7725 - PubChem [pubchem.ncbi.nlm.nih.gov]

4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

5. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3,
experimental) (HMDB0029638) [hmdb.ca]

6. Infrared Spectroscopy [www2.chemistry.msu.edu]

7. uanlch.vscht.cz [uanlch.vscht.cz]

8. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced
Introductory College Chemistry [ecampusontario.pressbooks.pub]

9. Computational Study of 3-Pyridine Carboxaldehyde – Material Science Research India
[materialsciencejournal.org]

10. mdpi.com [mdpi.com]

11. Benzaldehyde, 4-methyl- [webbook.nist.gov]

To cite this document: BenchChem. [Introduction: The Significance of Spectroscopic
Elucidation]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1314049#spectroscopic-data-of-4-
methylnicotinaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b1314049?utm_src=pdf-custom-synthesis
https://www.chemscene.com/cs-w018953.html
https://fluorochem.co.uk/product/F608350/
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methylbenzaldehyde
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://hmdb.ca/spectra/nmr_one_d/4029
https://hmdb.ca/spectra/nmr_one_d/4029
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/infrared/infrared.htm
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://ecampusontario.pressbooks.pub/orgbiochemsupplement/chapter/ir-spectroscopy/
https://ecampusontario.pressbooks.pub/orgbiochemsupplement/chapter/ir-spectroscopy/
https://www.materialsciencejournal.org/vol7no1/computational-study-of-3-pyridine-carboxaldehyde/
https://www.materialsciencejournal.org/vol7no1/computational-study-of-3-pyridine-carboxaldehyde/
https://www.mdpi.com/2305-6304/7/2/32
https://webbook.nist.gov/cgi/cbook.cgi?ID=C104870&Mask=200
https://www.benchchem.com/product/b1314049#spectroscopic-data-of-4-methylnicotinaldehyde-nmr-ir-ms
https://www.benchchem.com/product/b1314049#spectroscopic-data-of-4-methylnicotinaldehyde-nmr-ir-ms
https://www.benchchem.com/product/b1314049#spectroscopic-data-of-4-methylnicotinaldehyde-nmr-ir-ms
https://www.benchchem.com/product/b1314049#spectroscopic-data-of-4-methylnicotinaldehyde-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314049?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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